molecular formula C8H7FN4O3S B3004856 4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole CAS No. 2411240-52-1

4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole

Cat. No.: B3004856
CAS No.: 2411240-52-1
M. Wt: 258.23
InChI Key: OQEDYPOHXLOUSK-UHFFFAOYSA-N
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Description

4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole is a synthetic organic compound that features a triazole ring substituted with an amino group and a fluorosulfonyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-amino-4-fluorosulfonyloxyphenyl precursor, which is then coupled with a triazole moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro-triazole derivatives, fluorophenyl-triazole derivatives, and substituted triazole compounds .

Scientific Research Applications

4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorosulfonyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to its combination of a triazole ring, an amino group, and a fluorosulfonyloxyphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(3-amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O3S/c9-17(14,15)16-8-2-1-6(3-7(8)10)13-4-11-12-5-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDYPOHXLOUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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